molecular formula C19H21N3O7 B1446178 Z-Gly-Pro-OSU CAS No. 38417-02-6

Z-Gly-Pro-OSU

Katalognummer: B1446178
CAS-Nummer: 38417-02-6
Molekulargewicht: 403.4 g/mol
InChI-Schlüssel: YOEIDHODHKSHNL-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

The primary target of Z-Gly-pro-osu is Fibroblast Activation Protein-α (FAPα) . FAPα is a type II integral serine protease that is specifically expressed by activated fibroblasts . It is uniquely expressed by reactive stromal fibroblasts in most human epithelial tumors . FAPα also has prolyl peptidase and endopeptidase activities . Therefore, FAPα is increasingly considered as a potential pan-tumor target for the design of tumor-targeted prodrugs .

Mode of Action

This compound is a prodrug that is activated by FAPα . The compound is conjugated with a FAPα-specific dipeptide (Z-Gly-Pro) to develop a targeted prodrug . The prodrug can effectively release the active drug after incubation with FAPα . The released drug then interacts with its targets, leading to changes that result in its anti-tumor effects .

Biochemical Pathways

The activation of this compound by FAPα influences several biochemical pathways. FAPα overexpression promotes tumor development and metastasis by influencing extracellular matrix remodeling, intracellular signaling, angiogenesis, epithelial-to-mesenchymal transition, and immunosuppression .

Pharmacokinetics

Prodrugs like this compound are designed to improve the bioavailability of the active drug . They are typically stable in the bloodstream and become activated in the target tissues, which can enhance the delivery and effectiveness of the active drug .

Result of Action

The activation of this compound results in significant anti-tumor effects. For instance, it has been shown to have similar anti-tumor efficacy to the active drug in mice with 4T1 tumors, without apparent cardiotoxic effects . The prodrug strategy based on FAPα activation is expected to achieve targeted delivery of anti-tumor agents .

Action Environment

The action of this compound is influenced by the presence of FAPα, which is specifically expressed in tumor tissues . This allows the prodrug to be selectively activated in the tumor environment, enhancing its efficacy and stability . .

Biochemische Analyse

Biochemical Properties

Z-Gly-pro-osu plays a crucial role in biochemical reactions, particularly in peptide synthesis. It acts as an activating agent, facilitating the formation of peptide bonds between amino acids. This compound interacts with various enzymes and proteins, including fibroblast activation protein-alpha (FAP-alpha), which is a serine protease specifically expressed in tumor-associated fibroblasts . The interaction between this compound and FAP-alpha is significant as it allows for the selective delivery of therapeutic agents to tumor cells. Additionally, this compound is hydrolyzed by FAP-alpha, leading to the release of active therapeutic agents .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In tumor cells, particularly those expressing high levels of FAP-alpha, this compound facilitates the targeted delivery of therapeutic agents, enhancing their cytotoxic effects . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in human breast cancer cells with high levels of FAP-alpha expression, this compound-conjugated prodrugs exhibit significant cytotoxicity . This targeted approach minimizes the impact on normal cells, thereby reducing potential side effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with FAP-alpha, leading to the hydrolysis of the compound and the subsequent release of active therapeutic agents . This interaction is facilitated by the binding of this compound to the active site of FAP-alpha, resulting in the cleavage of the ester bond and the release of the active drug. This process not only enhances the specificity of drug delivery to tumor cells but also reduces the systemic toxicity of the therapeutic agents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various factors, including temperature and pH. Studies have shown that this compound remains stable in plasma and in the homogenates of FAP-alpha-negative normal tissues, such as the heart and kidney . In the presence of FAP-alpha, this compound is rapidly hydrolyzed, leading to the release of active therapeutic agents. Long-term studies have demonstrated that the use of this compound-conjugated prodrugs results in sustained anti-tumor activity with minimal adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving tumor-bearing mice, higher doses of this compound-conjugated prodrugs have been shown to enhance anti-tumor activity without causing significant toxicity . At extremely high doses, some adverse effects, such as weight loss, have been observed. These findings suggest that while this compound is effective in targeting tumor cells, careful consideration of dosage is essential to minimize potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to peptide synthesis and degradation. The compound interacts with enzymes such as dipeptidyl peptidase 4 (DPP4), which catalyzes the cleavage of dipeptides . This interaction influences metabolic flux and metabolite levels, particularly in the context of immune responses and inflammation . The modulation of these pathways by this compound contributes to its therapeutic efficacy and specificity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound is known to interact with specific transporters that mediate its uptake into cells . Once inside the cells, this compound is distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound are influenced by its interactions with binding proteins and other cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target proteins and enzymes . This localization is facilitated by targeting signals and post-translational modifications that guide this compound to its site of action. The precise subcellular localization of this compound enhances its therapeutic efficacy and minimizes off-target effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-pro-osu typically involves the reaction of Z-Glycine (Z-Gly) with proline (Pro) and N-hydroxysuccinimide (OSu). The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond . The reaction conditions usually include:

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
  • Temperature: Room temperature to 0°C
  • Reaction time: Several hours to overnight

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Z-Gly-pro-osu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Z-Gly-pro-osu is unique due to its specific protecting group (Z) and its application in the synthesis of peptides and prodrugs. The Z group provides stability and ease of removal under mild conditions, making it suitable for various synthetic applications .

Conclusion

This compound is a versatile compound with significant applications in peptide synthesis, drug development, and bioconjugation. Its unique chemical properties and reactivity make it an essential tool in scientific research and industrial applications.

Biologische Aktivität

Z-Gly-Pro-OSU (Z-Glycyl-Prolyl-O-succinimidyl ester) is a synthetic peptide derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and cellular signaling. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the N-terminus of glycine, which enhances its stability during synthesis and biological applications. The proline residue contributes to the compound's structural integrity, making it a valuable component in peptide synthesis.

PropertyValue
Molecular FormulaC₁₁H₁₃N₃O₄
Molecular Weight241.23 g/mol
CAS Number1160-54-9
SolubilitySoluble in water and DMSO

This compound acts primarily as a substrate for specific proteases, particularly prolyl-specific peptidases. Its mechanism involves the hydrolysis of peptide bonds adjacent to proline residues, leading to the release of detectable products that can be quantified in biochemical assays. This property is crucial for studying enzyme kinetics and specificity.

Enzyme Inhibition

Research indicates that this compound can inhibit various proteases, which are enzymes that break down proteins. A study demonstrated that Z-Gly-Pro-Arg-AMC, a related compound, effectively inhibited cathepsin activity in living cells, showcasing the potential of Z-Gly-Pro derivatives in therapeutic applications against diseases characterized by aberrant proteolysis, such as cancer .

Case Studies

  • Inhibition of Cathepsin K : A study utilized a photoactivated cathepsin K inhibitor based on this compound to block proteolysis in osteoclasts, which are implicated in bone resorption and cancer metastasis. The results indicated effective localized inhibition without toxic effects .
  • Substrate Specificity Studies : this compound has been employed to investigate the specificity of prolyl oligopeptidase enzymes. The hydrolysis reaction was monitored spectrophotometrically, revealing insights into enzyme kinetics and substrate preferences.

Pharmacological Implications

The ability of this compound to modulate protease activity suggests its potential as a therapeutic agent in conditions where proteolytic imbalance is a factor. By inhibiting specific enzymes, it may help control pathological processes associated with cancer and neurodegenerative diseases.

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O7/c23-15-8-9-16(24)22(15)29-18(26)14-7-4-10-21(14)17(25)11-20-19(27)28-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,20,27)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEIDHODHKSHNL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Gly-pro-osu
Reactant of Route 2
Reactant of Route 2
Z-Gly-pro-osu
Reactant of Route 3
Reactant of Route 3
Z-Gly-pro-osu
Reactant of Route 4
Reactant of Route 4
Z-Gly-pro-osu
Reactant of Route 5
Reactant of Route 5
Z-Gly-pro-osu
Reactant of Route 6
Reactant of Route 6
Z-Gly-pro-osu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.